Cas no 2105614-08-0 (2-Butanone, 3-amino-1-(5-thiazolyl)-, (3R)-)

2-Butanone, 3-amino-1-(5-thiazolyl)-, (3R)- structure
2105614-08-0 structure
Product name:2-Butanone, 3-amino-1-(5-thiazolyl)-, (3R)-
CAS No:2105614-08-0
MF:C7H10N2OS
MW:170.232100009918
CID:5292630

2-Butanone, 3-amino-1-(5-thiazolyl)-, (3R)- Chemical and Physical Properties

Names and Identifiers

    • 2-Butanone, 3-amino-1-(5-thiazolyl)-, (3R)-
    • Inchi: 1S/C7H10N2OS/c1-5(8)7(10)2-6-3-9-4-11-6/h3-5H,2,8H2,1H3/t5-/m1/s1
    • InChI Key: FANCUCUNLNTACS-RXMQYKEDSA-N
    • SMILES: C(C1SC=NC=1)C(=O)[C@H](N)C

2-Butanone, 3-amino-1-(5-thiazolyl)-, (3R)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-798492-2.5g
(3R)-3-amino-1-(1,3-thiazol-5-yl)butan-2-one
2105614-08-0 95%
2.5g
$3136.0 2024-05-21
Enamine
EN300-798492-0.5g
(3R)-3-amino-1-(1,3-thiazol-5-yl)butan-2-one
2105614-08-0 95%
0.5g
$1536.0 2024-05-21
Enamine
EN300-798492-0.25g
(3R)-3-amino-1-(1,3-thiazol-5-yl)butan-2-one
2105614-08-0 95%
0.25g
$1472.0 2024-05-21
Enamine
EN300-798492-5.0g
(3R)-3-amino-1-(1,3-thiazol-5-yl)butan-2-one
2105614-08-0 95%
5.0g
$4641.0 2024-05-21
Enamine
EN300-798492-0.1g
(3R)-3-amino-1-(1,3-thiazol-5-yl)butan-2-one
2105614-08-0 95%
0.1g
$1408.0 2024-05-21
Enamine
EN300-798492-10.0g
(3R)-3-amino-1-(1,3-thiazol-5-yl)butan-2-one
2105614-08-0 95%
10.0g
$6882.0 2024-05-21
Enamine
EN300-798492-0.05g
(3R)-3-amino-1-(1,3-thiazol-5-yl)butan-2-one
2105614-08-0 95%
0.05g
$1344.0 2024-05-21
Enamine
EN300-798492-1.0g
(3R)-3-amino-1-(1,3-thiazol-5-yl)butan-2-one
2105614-08-0 95%
1.0g
$1599.0 2024-05-21

Additional information on 2-Butanone, 3-amino-1-(5-thiazolyl)-, (3R)-

Comprehensive Overview of 2-Butanone, 3-amino-1-(5-thiazolyl)-, (3R)- (CAS No. 2105614-08-0): Properties, Applications, and Industry Insights

The compound 2-Butanone, 3-amino-1-(5-thiazolyl)-, (3R)- (CAS No. 2105614-08-0) is a specialized chiral molecule featuring a unique combination of a thiazole ring and an amino ketone functional group. Its stereospecific (3R) configuration makes it valuable in asymmetric synthesis and pharmaceutical research. With the growing demand for enantiopure intermediates in drug development, this compound has garnered attention for its potential role in designing targeted therapies and biocatalysts.

Recent studies highlight the relevance of thiazole-containing compounds in addressing modern challenges such as antimicrobial resistance and precision medicine. Researchers are exploring derivatives of 2-Butanone, 3-amino-1-(5-thiazolyl)-, (3R)- for their bioactivity, particularly in modulating enzyme pathways linked to metabolic disorders. Its structural motif aligns with trends in fragment-based drug discovery, a hot topic in AI-driven molecular design platforms.

From a synthetic perspective, the chiral purity of CAS No. 2105614-08-0 is critical. Advanced techniques like HPLC chiral separation and enzymatic resolution are often employed to ensure high enantiomeric excess (ee). Industry professionals frequently search for scalable synthesis routes or green chemistry alternatives to produce this compound, reflecting the shift toward sustainable manufacturing in fine chemicals.

The compound’s solubility profile (e.g., in polar aprotic solvents) and stability under physiological conditions are frequently discussed in forums. These properties influence its utility in drug formulation and delivery systems. Notably, its thiazole moiety contributes to enhanced binding affinity in protein-ligand interactions, a feature leveraged in computational chemistry models.

Emerging applications include its use as a building block for fluorescent probes in diagnostic imaging and metal-chelating agents in catalysis. With the rise of personalized healthcare, the demand for structurally diverse intermediates like 2-Butanone, 3-amino-1-(5-thiazolyl)-, (3R)- is projected to grow, especially in bioconjugation technologies.

Regulatory and safety assessments emphasize proper handling protocols, though it remains non-classified under stringent hazard categories. Analytical methods such as LC-MS and NMR spectroscopy are standard for quality control, ensuring compliance with Good Manufacturing Practice (GMP) standards.

In summary, 2-Butanone, 3-amino-1-(5-thiazolyl)-, (3R)- exemplifies the intersection of chiral chemistry and biomedical innovation. Its versatility positions it as a key player in next-generation therapeutic agents and material science, resonating with global efforts to advance sustainable chemistry solutions.

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